molecular formula C11H7FO3 B8815273 5-(4-Fluorophenoxy)furan-2-carbaldehyde CAS No. 141580-53-2

5-(4-Fluorophenoxy)furan-2-carbaldehyde

Cat. No.: B8815273
CAS No.: 141580-53-2
M. Wt: 206.17 g/mol
InChI Key: CFKRLHFQRLBKSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Fluorophenoxy)furan-2-carbaldehyde is a useful research compound. Its molecular formula is C11H7FO3 and its molecular weight is 206.17 g/mol. The purity is usually 95%.
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Properties

CAS No.

141580-53-2

Molecular Formula

C11H7FO3

Molecular Weight

206.17 g/mol

IUPAC Name

5-(4-fluorophenoxy)furan-2-carbaldehyde

InChI

InChI=1S/C11H7FO3/c12-8-1-3-9(4-2-8)14-11-6-5-10(7-13)15-11/h1-7H

InChI Key

CFKRLHFQRLBKSK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC2=CC=C(O2)C=O)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of DMSO (50 mL) of p-fluorophenol (3.6 g) was added NaH (1.3 g/60% in oil) at room temperature, which was stirred for 15 minutes at room temperature. 5-Nitro-furan-2-carbaldehyde (5.0 g) was then added thereto, which was stirred for 40 minutes at room temperature. Water was added to the reaction solution, which was then extracted with ethyl acetate. The solvent was evaporated from the organic layer under a reduced pressure, and the residue was purified by silica gel chromatography (heptane:ethyl acetate=2:1) to obtain 5-(4-fluoro-phenoxy)-furan-2-carbaldehyde (1.6 g).
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50 mL
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3.6 g
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1.3 g
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5 g
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Synthesis routes and methods III

Procedure details

To a solution of 4-fluorophenol (2.39 g, 21.3 mmol) in dimethylsulfoxide (20 mL) was added sodium hydride (785 mg, 19.6-23.6 mmol, 60-72% in oil), and the solution was stirred at room temperature for 20 minutes. Next, a solution of 5-nitro-furan-2-carbaldehyde (3 g, 21.3 mmol) in dimethylsulfoxide (10 mL) was added dropwise, the solution was then stirred for 2 hours at room temperature. The reaction mixture was poured into brine, and the mixture was extracted with ethyl acetate. The fractionated organic layer was dried over anhydrous magnesium sulfate, then concentrated, and the title compound (4.3 g, 20.8 mmol, 98%) was obtained.
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2.39 g
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785 mg
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20 mL
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3 g
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10 mL
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brine
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Yield
98%

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